Olefin impurity

Description

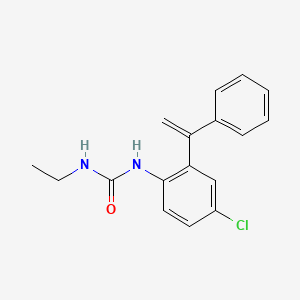

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

1-[4-chloro-2-(1-phenylethenyl)phenyl]-3-ethylurea |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-17(21)20-16-10-9-14(18)11-15(16)12(2)13-7-5-4-6-8-13/h4-11H,2-3H2,1H3,(H2,19,20,21) |

InChI Key |

FWORZRZZFMPJMV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)Cl)C(=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Sources and Formation Mechanisms of Olefin Impurities

Impurities Arising from Feedstock Characteristics

The composition of the raw materials used for olefin production, such as natural gas, crude oil, and various refinery streams, significantly influences the final product's purity. fastercapital.com These feedstocks contain a variety of hydrocarbons and non-hydrocarbon components that can either carry through the process or react to form new impurities.

Thermal and steam cracking are fundamental processes for producing light olefins like ethylene (B1197577) and propylene (B89431) from saturated hydrocarbons. wikipedia.orgtaylorandfrancis.com These high-temperature processes inevitably lead to a complex mixture of products, including a range of undesirable byproducts. mdpi.comuobabylon.edu.iq

During the high-temperature cracking process, dehydrogenation reactions can lead to the formation of highly unsaturated compounds, including acetylenic species. mdpi.com These compounds are reactive and considered impurities in olefin streams. Common acetylenic impurities include methylacetylene, propadiene, vinylacetylene, and ethylacetylene. mdpi.comaxens.netgoogle.com For instance, in the production of polymer-grade propylene, the concentration of methylacetylene and propadiene needs to be controlled to as low as 20 ppm. ulisboa.pt The removal of these impurities is crucial as they can poison catalysts used in downstream polymerization processes. google.com

Table 1: Acetylenic Impurities in Olefin Production

| Impurity | Chemical Formula | Common Name | Formation Process |

|---|---|---|---|

| Methylacetylene | C3H4 | Propyne | Steam Cracking |

| Propadiene | C3H4 | Allene | Steam Cracking |

| Vinylacetylene | C4H4 | Butenyne | Steam Cracking |

| Ethylacetylene | C4H6 | 1-Butyne | Steam Cracking |

The steam used in the cracking process can react with hydrocarbon deposits (coke) on the reactor walls, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO2). wikipedia.orgresearchgate.net These reactions, known as steam reforming, are represented by the following equations:

C + H₂O → CO + H₂ CO + H₂O → CO₂ + H₂

The cracking process is not perfectly selective, resulting in the production of a wide array of hydrocarbons besides the target olefins. uobabylon.edu.iq Light alkanes such as methane (B114726), ethane (B1197151), and propane (B168953) are common byproducts. mdpi.com The specific distribution of these hydrocarbon impurities depends on the feedstock composition and the cracking severity. wikipedia.org For example, cracking lighter feedstocks like ethane yields a higher percentage of ethylene and fewer byproducts compared to heavier feedstocks like naphtha or gas oil, which produce a broader range of hydrocarbons including propylene, butylene, and butadiene. uobabylon.edu.iqonepetro.org

Fluid catalytic cracking (FCC) is another major source of olefins, primarily propylene, in a refinery setting. wikipedia.orgmdpi.com The process uses a catalyst to break down large hydrocarbon molecules into smaller, more valuable products. wikipedia.org The effluents from FCC units contain a complex mixture of hydrocarbons, including the desired olefins, but also a variety of impurities. nih.gov

The composition of FCC effluents is influenced by feedstock characteristics, catalyst type, and operating conditions. mdpi.com Common impurities include paraffins, naphthenes, and aromatic compounds. wikipedia.org Additionally, sulfur-containing compounds originating from the crude oil feedstock can be present in the cracked products. researchgate.net The use of specific catalysts, such as ZSM-5 additives, can be employed to increase the yield of light olefins like propylene. mdpi.com

Table 2: Typical Product Yields from FCC Units

| Product | Typical Yield (wt%) |

|---|---|

| Light Olefins (Ethylene, Propylene) | 5 - 25 |

| Gasoline | 40 - 55 |

| Light Cycle Oil (LCO) | 15 - 25 |

| Slurry Oil / Bottoms | 5 - 15 |

| Coke | 3 - 7 |

| Off-gas (H2, C1, C2) | 3 - 5 |

Note: Yields are approximate and can vary significantly with feedstock and operating conditions.

Crude oil and natural gas are the primary sources for hydrocarbon feedstocks used in olefin production. uobabylon.edu.iq These raw materials naturally contain a variety of non-hydrocarbon impurities that can impact the olefin production process and the final product quality.

Crude oil contains sulfur compounds, nitrogen compounds, oxygen compounds, and organometallic compounds containing metals like nickel and vanadium. uobabylon.edu.iqquora.com If not removed during refining, these substances can poison catalysts used in cracking and polymerization processes. researchgate.netmdpi.com For instance, nitrogen compounds can neutralize the acid sites on cracking catalysts, reducing their activity. researchgate.net

Natural gas, while typically cleaner than crude oil, can also contain impurities such as water, carbon dioxide, hydrogen sulfide (B99878), and other sulfur compounds. fastercapital.com The extent and type of impurities vary depending on the geological formation from which the gas is extracted.

Table 3: Common Impurities in Crude Oil and Natural Gas Feedstocks

| Feedstock | Impurity | Typical Form | Potential Impact |

|---|---|---|---|

| Crude Oil | Sulfur Compounds | Mercaptans, Sulfides | Catalyst poisoning, Corrosion |

| Crude Oil | Nitrogen Compounds | Pyridines, Quinolines | Catalyst deactivation |

| Crude Oil | Metals | Nickel, Vanadium | Catalyst poisoning, Undesirable side reactions |

| Natural Gas | Carbon Dioxide | CO₂ | Reduces heating value, Corrosion |

| Natural Gas | Hydrogen Sulfide | H₂S | Catalyst poisoning, Corrosion, Safety hazard |

| Natural Gas | Water | H₂O | Corrosion, Hydrate formation |

Impurities in Crude Oil and Natural Gas Feedstocks

Sulfur-Containing Compounds (e.g., H₂S, Mercaptans, Carbonyl Sulfide, Disulfides)

Sulfur-containing compounds represent a significant class of impurities in olefins, originating from various sources and formed through several mechanisms during production. These impurities are detrimental as they can poison catalysts, cause equipment corrosion, and lead to off-specification final products.

Hydrogen Sulfide (H₂S) is a common impurity, particularly when processing sulfur-rich feedstocks like naphtha. It is primarily formed from the thermal decomposition of larger sulfur compounds present in the feedstock under the severe temperature conditions of the steam cracker furnace. H₂S can also be generated from the degradation of sulfur-containing amino acids in certain biological processes that might be used to produce bio-based feedstocks. In industrial processes, H₂S is typically removed using a caustic treater where it reacts with sodium hydroxide.

Mercaptans (Thiols) , with the general formula R-SH, are naturally occurring components in crude oil and natural gas, arising from the decomposition of organic matter. Their concentrations can range from a few parts per million (ppm) to several thousand ppm. During steam cracking, thermal decomposition of disulfides can also lead to the formation of mercaptans. The catalytic reaction of hydrogen sulfide with olefins is another pathway for mercaptan production.

Carbonyl Sulfide (COS) is a colorless, flammable gas that can be present as an impurity in industrial product streams like liquefied petroleum gas (LPG). It can form when carbonaceous fuel is pyrolyzed in the presence of oxygen, steam, and sulfur compounds. Another formation route is the reaction of carbon monoxide with molten sulfur. The hydrolysis of COS is a concern as it can lead to corrosion.

Disulfides , such as dimethyl disulfide (DMDS) and diethyl disulfide (DEDS), are sometimes intentionally added to the cracking process to inhibit coke formation. However, they can also be present as impurities. These compounds can decompose at high temperatures to form mercaptans and subsequently H₂S. In some contexts, mercaptans can be oxidized to form disulfides.

The table below summarizes the common sulfur-containing impurities, their typical sources, and formation mechanisms.

| Impurity | Chemical Formula/General Formula | Sources | Formation Mechanisms |

| Hydrogen Sulfide | H₂S | Crude oil, natural gas, sulfur-containing additives | Thermal decomposition of sulfur compounds in feedstock, degradation of sulfur-containing amino acids |

| Mercaptans (Thiols) | R-SH | Crude oil, natural gas | Decomposition of organic matter, thermal decomposition of disulfides, reaction of H₂S with olefins |

| Carbonyl Sulfide | COS | Fuel gases, by-product of pyrolysis | Reaction of carbon monoxide with sulfur, pyrolysis of carbonaceous fuel with sulfur compounds |

| Disulfides | R-S-S-R' | Additives in cracking processes, oxidation of mercaptans | Intentional addition to control coking, oxidation of mercaptans |

Nitrogen-Containing Compounds (e.g., Ammonia (B1221849), Amines, Nitriles, Hydrogen Cyanide)

Nitrogen-containing compounds are another critical group of impurities found in olefin production streams. Their presence can lead to the formation of explosive gums and corrosive NOx species, particularly in the cold sections of steam crackers.

Ammonia (NH₃) can be introduced into the process through various routes. It is a primary reactant in the production of some chemicals, and unreacted ammonia can carry over into different process streams. For instance, in the ammoxidation of propylene to produce acrylonitrile (B1666552), ammonia is a key feedstock. Synthesis gas ("syngas"), which can be a source for hydrogen, also typically contains trace amounts of ammonia. The concentration of ammonia in syngas is influenced by the nitrogen content of the generator feed and the process conditions.

Amines are organic compounds derived from ammonia. Ethyleneamines, for example, are produced by reacting ethylene dichloride with an excess of ammonia. They can also be formed through the reaction of monoethanolamine with ammonia. These compounds can enter olefin streams as byproducts or through cross-contamination.

Nitriles , organic compounds containing a -CN functional group, can be formed during ammoxidation processes. For example, acetonitrile (B52724) is a major byproduct in the Sohio process for acrylonitrile production from propylene, ammonia, and oxygen. The formation of nitriles is a known pathway in various chemical syntheses involving nitrogen-containing reactants.

Hydrogen Cyanide (HCN) is a significant byproduct in the manufacturing of acrylonitrile via the ammoxidation of propylene. It is also recognized as a trace impurity in syngas, with its formation dependent on the nitrogen concentration in the feed and process conditions. In some processes, HCN is an important intermediate and is intentionally produced.

The table below provides a summary of these nitrogen-containing impurities and their origins.

| Impurity | Chemical Formula/General Formula | Sources | Formation Mechanisms |

| Ammonia | NH₃ | Reactant in chemical synthesis (e.g., acrylonitrile production), syngas production | Unreacted feedstock carryover, byproduct of syngas generation |

| Amines | R-NH₂, R₂NH, R₃N | Byproducts of ethyleneamine production | Reaction of ethylene dichloride or monoethanolamine with ammonia |

| Nitriles | R-CN | Byproducts of ammoxidation processes | Ammoxidation of hydrocarbons (e.g., propylene to acrylonitrile) |

| Hydrogen Cyanide | HCN | Byproduct of acrylonitrile production, syngas production | Ammoxidation of propylene, side reactions in syngas generation |

Metal Contaminants (e.g., Arsine, Phosphine (B1218219), Mercury, Nickel, Vanadium)

Metal and metalloid contaminants, even at trace levels, can have severe consequences in olefin production. They are known to poison catalysts, promote undesirable side reactions like coke formation, and can also pose environmental and health risks.

Arsine (AsH₃) and Phosphine (PH₃) are highly toxic gases that can be present in trace amounts in hydrocarbon feedstocks. Their presence is particularly detrimental as they are potent poisons for the precious metal catalysts used in polymerization processes. In propylene production, for instance, the content of arsine and phosphine needs to be controlled to below 30 ppb to prevent poisoning of the polymerization catalyst, which would otherwise reduce its activity and affect the final product's quality. These compounds can react with the active centers of the catalyst, leading to deactivation.

Mercury (Hg) is a widespread environmental contaminant that can be found in various feedstocks. It is a known systemic toxicant and its presence in industrial processes is a significant concern. In olefin production, mercury can cause corrosion of equipment and poison catalysts. Its sources can be both natural and from various industrial applications where mercury is used.

Nickel (Ni) and Vanadium (V) are often found in heavy petroleum feedstocks. During processing, these metals can deposit on catalysts and equipment surfaces. Nickel, in particular, is known to catalyze coke formation in steam cracking furnaces. Both nickel and vanadium can be present in various forms within crude oil, including as porphyrin complexes. While they are sometimes used as components of polymerization catalysts, their uncontrolled presence as impurities is undesirable.

The table below summarizes these metallic contaminants and their typical impact.

| Impurity | Chemical Formula | Sources | Impact in Olefin Production |

| Arsine | AsH₃ | Hydrocarbon feedstocks | Potent catalyst poison in polymerization |

| Phosphine | PH₃ | Hydrocarbon feedstocks | Potent catalyst poison in polymerization |

| Mercury | Hg | Environmental contamination of feedstocks | Catalyst poisoning, equipment corrosion |

| Nickel | Ni | Heavy petroleum feedstocks | Catalyst poisoning, promotes coke formation |

| Vanadium | V | Heavy petroleum feedstocks | Catalyst deactivation |

Oxygenates (e.g., Water, Methanol (B129727), Ketones, Carboxylic Acids, Aldehydes, Furan)

Oxygen-containing organic compounds, collectively known as oxygenates, are significant impurities in olefin production. Their presence can lead to operational issues, catalyst deactivation, and off-spec products. They can be introduced with the feedstock or formed during the cracking process.

Water (H₂O) is intentionally introduced into steam crackers as steam to reduce the partial pressure of hydrocarbons, which minimizes coke formation. However, uncontrolled water content can lead to issues in downstream cryogenic distillation processes by forming ice or hydrates.

Methanol (CH₃OH) can be present as an unreacted feedstock in processes like Methanol-to-Olefins (MTO). In other processes, it can be formed as a byproduct. Its presence can affect the efficiency of downstream separation units.

Ketones , Carboxylic Acids , and Aldehydes are classes of oxygenates that can be present in various feedstocks, particularly those derived from pyrolysis of plastic waste. For instance, ketones are a prevailing oxygenate group in such pyrolysis oils, likely formed from secondary reactions involving carbon monoxide during pyrolysis. Carboxylic acids can be converted into alpha olefins through decarbonylation, indicating they can be present in certain feedstocks. Aldehydes and ketones can also be found in vent gas streams from processes like catalytic ethylene hydration. The presence of these compounds is problematic as they can lead to the formation of gums and affect product quality.

Furan (B31954) (C₄H₄O) is a heterocyclic organic compound that can be an impurity, especially in "green" ethylene derived from bio-based sources. It can act as an inhibitor for Ziegler-Natta catalysts used in polymerization, leading to reduced productivity and affecting the thermal and mechanical properties of the resulting polymer.

The table below details these common oxygenate impurities.

| Impurity | Chemical Formula/General Formula | Sources | Formation Mechanisms/Impact |

| Water | H₂O | Intentionally added as steam, feedstock contaminant | Essential for steam cracking, but excess can cause cryogenic issues |

| Methanol | CH₃OH | Unreacted MTO feedstock, byproduct | Can affect downstream separation efficiency |

| Ketones | R₂C=O | Pyrolysis of plastic waste, byproduct of cracking | Can lead to gum formation and off-spec products |

| Carboxylic Acids | R-COOH | Feedstocks from biomass, byproduct of cracking | Can be precursors to other compounds, affect product quality |

| Aldehydes | R-CHO | Byproduct of cracking, vent gas streams | Can lead to gum formation and affect product quality |

| Furan | C₄H₄O | Bio-based feedstocks | Inhibits polymerization catalysts, affects polymer properties |

Impurities in Renewable and Bio-based Feedstocks

The shift towards renewable and bio-based feedstocks for olefin production introduces new types of impurities that are not typically encountered with conventional fossil fuel-based feedstocks. These impurities originate from the biomass itself or from the specific conversion processes used.

Byproducts from Biomass Valorization (e.g., Furan in Green Ethylene)

The conversion of biomass into valuable chemicals, known as biomass valorization, can generate a variety of byproducts that may end up as impurities in the final olefin product. A notable example is the presence of furan (C₄H₄O) in "green" ethylene, which is produced from bioethanol.

Furan is a heterocyclic organic compound that can be formed during the pyrolysis of natural residues. Its presence, even in parts-per-million (ppm) concentrations, can have a significant negative impact on the subsequent polymerization of ethylene. Furan acts as an inhibitor for Ziegler-Natta catalysts, which are commonly used in the production of polyethylene (B3416737) and ethylene-propylene copolymers.

The table below summarizes the key information regarding furan as an impurity in green ethylene.

| Impurity | Chemical Formula | Source | Formation Mechanism | Impact on Olefin Polymerization |

| Furan | C₄H₄O | Bio-based feedstocks (e.g., bioethanol) | Pyrolysis of natural residues | Inhibits Ziegler-Natta catalysts, reduces polymer productivity, affects polymer properties |

Organic Impurities from Methanol-to-Olefins (MTO) Processes

The Methanol-to-Olefins (MTO) process is a key technology for producing light olefins from non-petroleum sources, such as natural gas, coal, or biomass, via methanol. While this process offers an alternative route to ethylene and propylene, the reactor effluent contains a complex mixture of hydrocarbons and oxygenates that must be separated and purified.

The primary products of the MTO process are ethylene and propylene, but a range of other organic compounds are also formed as byproducts. These can include:

Unreacted Methanol: Not all of the methanol feed is converted in the reactor.

Dimethyl Ether (DME): DME is a key intermediate in the MTO process, formed by the dehydration of methanol.

Higher Olefins: Butenes, pentenes, and other heavier olefins are often produced.

Paraffins: Methane, ethane, propane, and heavier paraffins are also present in the product stream.

Other Oxygenates: Besides methanol and DME, other oxygenates such as aldehydes, ketones, and carboxylic acids can be formed in smaller quantities.

The separation and purification of the desired olefins from this complex mixture is a critical and energy-intensive part of the MTO process. The presence of these various organic impurities necessitates a sophisticated downstream processing section, typically involving compression, caustic washing (to remove CO₂), drying, and a series of distillation columns to separate the different hydrocarbon fractions.

The table below lists some of the common organic impurities found in the effluent of MTO processes.

| Impurity Type | Examples | Source |

| Unreacted Feedstock | Methanol | Incomplete conversion in the MTO reactor |

| Intermediate | Dimethyl Ether (DME) | Dehydration of methanol |

| Higher Olefins | Butenes, Pentenes | Side reactions in the MTO reactor |

| Paraffins | Methane, Ethane, Propane | Byproducts of the MTO reaction |

| Other Oxygenates | Aldehydes, Ketones, Carboxylic Acids | Minor byproducts of the MTO reaction |

Byproduct Formation During Chemical Reactions and Processing

Olefin impurities often originate as unintended byproducts during various chemical reactions and processing stages. These impurities can arise from a range of mechanisms, including the polymerization of olefins, side reactions in sophisticated catalytic processes, the broad product distribution of certain syntheses, and the degradation of components within process streams.

Oligomerization and Polymerization of Olefins (e.g., Green Oil formation)

During the processing of olefins, particularly in hydrogenation reactors found in ethylene plants, side reactions can lead to the formation of oligomers and polymers. pall.com A notable example of this phenomenon is the creation of "Green Oil," a term for a mixture of oligomers formed in C2, C3, and C4 hydrogenation units. pall.com This substance is typically a blend of C4 to C20 unsaturated and reactive compounds, consisting of approximately 90% aliphatic dienes and 10% olefins and paraffins. pall.com

The formation of green oil is an inherent byproduct of the hydrogenation reaction itself, catalyzed by materials such as palladium on an alumina (B75360) support. pall.com The process begins with the dimerization of acetylene (B1199291) with hydrogen to form butadiene, which is followed by subsequent oligomerization as more acetylene molecules are added to the growing chain on the catalyst surface. pall.comgoogle.com The rate of green oil formation is influenced by several factors, including the concentration of acetylene and the reaction temperature. pall.comgoogle.com For instance, in back-end hydrogenation reactors, it is common for 10-20% of the acetylene to be converted into C4 and heavier components that constitute green oil. google.com

This byproduct can exist as a vapor in the gas stream or as liquid droplets, and heavier fractions can deposit within the catalyst's pores, leading to process disruptions. pall.comijche.ir The concentration of green oil in the gas leaving the reactor can range from 100 to 1,000 ppm, depending on operating conditions like temperature, catalyst age, and the ratio of hydrogen to acetylene. pall.comgoogle.com

| Parameter | Description | Typical Values / Influencing Factors | Reference |

|---|---|---|---|

| Composition | Mixture of C4 to C20 unsaturated and reactive oligomers. | ~90% aliphatic dienes, ~10% olefins plus paraffins. | pall.com |

| Formation Mechanism | Side reaction in acetylene hydrogenation units. Starts with dimerization of acetylene to butadiene, followed by oligomerization. | Catalyzed by Palladium (Pd) on Alumina (Al2O3). | pall.comgoogle.com |

| Influencing Factors | Operating conditions of the hydrogenation reactor. | Acetylene concentration, temperature, catalyst age, H2/acetylene ratio, CO content. | pall.comgoogle.com |

| Typical Concentration | Concentration in gas leaving the reactor. | 100 ppm - 1,000 ppm. | pall.comgoogle.com |

| Conversion Rate | Percentage of acetylene converted to green oil in back-end reactors. | 10-20%. | google.com |

Side Reactions in Olefin Metathesis Processes

Olefin metathesis is a powerful technique for forming carbon-carbon bonds, but it is susceptible to side reactions that generate impurities, primarily through olefin isomerization. google.com This isomerization alters the position of the double bond within the olefin, leading to a different product distribution and reducing the yield of the desired chemical. google.com These isomerized byproducts are often difficult to separate from the target product using standard purification techniques. google.com

The formation of these impurities is frequently linked to the decomposition of the metathesis catalyst. researchgate.net For example, well-defined ruthenium-based catalysts, while generally selective, can decompose to form ruthenium hydride species. google.comresearchgate.net These hydride species are believed to be responsible for the undesirable isomerization reactions. google.comresearchgate.net The presence of certain impurities in the substrate or derived from the catalyst, such as alcohols, can also contribute to a decrease in selectivity and an increase in the formation of isomerized byproducts. researchgate.net To mitigate these side reactions, additives like mild acids or quinones can be introduced to inhibit the isomerization process. google.com

| Issue | Description | Primary Cause | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Olefin Isomerization | Unwanted side reaction that alters the product distribution and reduces the yield of the desired product. | Formation of ruthenium hydride species from catalyst decomposition. | Addition of isomerization inhibitors (e.g., organic acids, quinones). | google.comresearchgate.net |

| Difficult Separation | Isomerized byproducts are often challenging to separate from the main product. | Similar physical properties between desired product and impurity. | Improved reaction selectivity to prevent formation. | google.com |

| Reduced Selectivity | Lowered efficiency in producing the target molecule. | Impurities in the substrate or from the catalyst (e.g., alcohols). | Use of high-purity substrates and catalyst systems. | researchgate.net |

Unintended Byproducts in Fischer-Tropsch Synthesis

The Fischer-Tropsch (F-T) synthesis is a process for producing a wide range of hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). mdpi.com While F-T synthesis can be tailored to produce light olefins, the process inherently generates a broad spectrum of products. mdpi.commdpi.com Consequently, alongside the desired olefins, a variety of unintended byproducts are formed, including paraffins, methane, carbon dioxide, and longer-chain hydrocarbons (C5+). mdpi.com

The product distribution in F-T synthesis is influenced by numerous factors, including the type of catalyst (typically iron or cobalt-based), promoters, support materials, and reaction conditions. mdpi.comresearchgate.net Iron-based catalysts, for example, tend to produce higher selectivities of olefins compared to cobalt or ruthenium catalysts, which are more efficient at hydrogenation and thus yield more paraffins. mdpi.com However, even with optimized iron catalysts, secondary reactions can occur. For instance, the re-adsorption of 1-olefins can lead to hydrogenation, forming paraffins, or isomerization, creating internal olefins, which are considered impurities in a process targeting alpha-olefins. mdpi.commdpi.com The catalyst's pore size and the active metal's crystal size are critical parameters; larger pores can suppress 1-olefin re-adsorption and subsequent secondary reactions. mdpi.com

| Byproduct Class | Examples | Formation Mechanism / Influencing Factor | Reference |

|---|---|---|---|

| Saturated Hydrocarbons | Methane, Ethane, Propane, etc. | Hydrogenation of olefins on the catalyst surface. More prevalent with cobalt and ruthenium catalysts. | mdpi.commdpi.com |

| Long-Chain Hydrocarbons | C5+ paraffins and olefins | Chain growth process inherent to F-T synthesis. | mdpi.com |

| Isomerized Olefins | Internal olefins (e.g., trans-2-olefin) | Secondary reaction involving re-adsorption of 1-olefins. | mdpi.com |

| Oxygenates | Alcohols, Aldehydes, Ketones, Acids | Incomplete reduction of surface oxygenates. Iron catalysts produce a wider range of oxygenates. | mdpi.com |

| Carbon Dioxide | CO2 | Water-gas shift reaction, especially with iron-based catalysts. | mdpi.com |

Degradation Products from Process Streams

Olefin-containing process streams, particularly those in refineries and petrochemical plants, are susceptible to degradation, which can form impurities that lead to operational problems like fouling. researchgate.net Olefins and especially conjugated diolefins within these streams can undergo polymerization and condensation reactions, particularly when exposed to heat. researchgate.netacs.org These reactions result in the formation of high molecular weight deposits, often referred to as gums or carbonaceous matter. researchgate.netacs.org

This fouling is a significant issue in equipment such as heat exchangers, compressors, and distillation columns. researchgate.netacs.org The rate of deposit formation is highly dependent on temperature. For example, in a coker gas oil stream, slow polymerization of olefins and conjugated olefins may be observed at temperatures between 270 and 300°C. researchgate.net However, as the temperature rises above 350°C, thermal cracking reactions can occur, which not only produce more olefins and conjugated olefins but also significantly accelerate the formation of fouling deposits. researchgate.net The presence of diolefins, even in small amounts, can have a critical impact on the rate of polymerization and gum formation. acs.org

Analytical Methodologies for Olefin Impurity Detection and Quantification

Chromatographic Techniques for Trace Impurity Profiling

Chromatography is a cornerstone of olefin impurity analysis, offering high-resolution separation of complex mixtures into individual components.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile impurities in olefin streams. separationsystems.combiomedres.us By utilizing columns with specific stationary phases, GC can effectively separate various classes of impurities. restek.com The coupling of GC with selective detectors enhances the identification and quantification of specific trace contaminants. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is widely used for the identification and quantification of impurities. medistri.swiss GC separates the components of a mixture, which are then introduced into the mass spectrometer. medistri.swiss The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. medistri.swiss This allows for the positive identification of a wide range of impurities, including oxygenates, mercaptans, sulfides, arsine, and phosphine (B1218219), at low parts-per-billion (ppb) levels. gcms.cz GC-MS offers significant sensitivity, which is crucial as the impact of trace-level impurities becomes better understood. gcms.cz For complex samples where a single GC column cannot provide adequate separation, a multi-valve, multi-column approach can be employed. gcms.cz

Gas Chromatography-Atomic Emission Detection (GC-AED) : GC-AED is another selective detection method used for this compound analysis. It is particularly useful for detecting elements like sulfur, which can be present in compounds that poison catalysts. directindustry.com While powerful, GC-AED can be expensive and may also respond to other impurities like hydrogen cyanide, nitric oxide, and ammonia (B1221849). directindustry.com

Other Selective Detectors : Detectors like the flame ionization detector (FID) are used for quantifying hydrocarbons, while the sulfur chemiluminescence detector (SCD) and nitrogen chemiluminescence detector (NCD) provide high selectivity for sulfur- and nitrogen-containing compounds, respectively. separationsystems.comresearchgate.net For instance, GC-SCD can be used for the speciation of sulfur compounds in gasoline. separationsystems.com

A comparative analysis of different GC detectors highlights their specific applications and sensitivities. For example, while FID is robust for general hydrocarbon analysis, MS provides unparalleled identification capabilities, and element-specific detectors like SCD and NCD offer high selectivity for particular contaminants. separationsystems.comgcms.czresearchgate.net

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Typical Analytes | Advantages | Limitations |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. medistri.swiss | Wide range of volatile and semi-volatile organic compounds. gcms.czmedistri.swiss | High specificity for positive identification; High sensitivity (low ppb levels). gcms.cz | Can be complex to operate; Potential for analyte interference. gcms.cz |

| Atomic Emission Detector (AED) | Atomization of analytes in a plasma and detection of atomic emission lines. | Element-specific detection (e.g., S, N, P). directindustry.com | High selectivity for specific elements. | Can be expensive; May respond to multiple impurities. directindustry.com |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen-air flame. | Hydrocarbons. separationsystems.com | Robust and widely applicable for hydrocarbons. | Not selective for specific heteroatoms. |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescent reaction of sulfur compounds with ozone. | Sulfur-containing compounds. separationsystems.comresearchgate.net | High selectivity and sensitivity for sulfur. researchgate.net | Limited to sulfur-containing compounds. |

| Nitrogen Chemiluminescence Detector (NCD) | Chemiluminescent reaction of nitrogen compounds with ozone. | Nitrogen-containing compounds. researchgate.net | High selectivity and sensitivity for nitrogen. researchgate.net | Limited to nitrogen-containing compounds. |

While GC is the primary tool for volatile impurities, High-Performance Liquid Chromatography (HPLC) is valuable for analyzing specific non-volatile or thermally labile impurities. acs.orgchromatographyonline.com For instance, HPLC with UV detection has been used to identify and characterize process-related impurities in pharmaceutical substances, such as an this compound in meprobamate. researchgate.netnih.gov In this application, preparative LC was used to isolate the impurity for structural elucidation by NMR and mass spectrometry. researchgate.netnih.gov The method was validated for linearity, detection limit (DL), and quantitation limit (QL), demonstrating its suitability for quantitative analysis of the specific this compound. nih.gov

Spectroscopic and Optical Sensing Methods

Spectroscopic and optical sensing methods offer powerful alternatives and complementary approaches to chromatography, often enabling real-time, in-situ monitoring of olefin production processes.

Operando spectroscopy allows for the study of catalytic processes under actual reaction conditions, providing valuable insights into reaction mechanisms and catalyst behavior.

Operando UV/Vis Spectroscopy : This technique is used to monitor the formation of hydrocarbon species and coke precursors during reactions like the methanol-to-olefins (MTO) process. nih.govrsc.org By recording UV/Vis spectra in real-time, researchers can track the evolution of different species within the catalyst. nih.gov For example, in the MTO reaction over H-SAPO-34, operando UV/Vis spectroscopy, combined with on-line mass spectrometry, revealed that feedstock impurities can prolong the induction period but also promote the formation of deactivating coke species. nih.gov Spatiotemporal UV-vis spectroscopy has also been used to observe the formation and movement of a "coke front" through a catalyst bed. rsc.org

On-Line Mass Spectrometry : On-line MS provides real-time analysis of the gas-phase products and impurities during a reaction. univ-rennes.frthermofisher.com It can be used to monitor the concentration of volatile compounds, allowing for the real-time tracking of reaction progress and impurity formation. univ-rennes.fr For instance, an approach combining online ozonolysis with single-photon ionization time-of-flight mass spectrometry (SPI-TOFMS) has been developed for the rapid identification and quantification of linear olefin isomers. acs.orgnih.gov This method, with a total analysis time of less than two minutes and relative concentration errors below 2.5%, shows potential for real-time monitoring of catalytic olefin synthesis reactions. acs.orgnih.gov

Dry colorimetry is a simple, yet effective, technique for the detection of specific trace contaminants. petro-online.comcianalytics.com This method utilizes a chemically impregnated paper tape that reacts selectively with a target impurity, producing a color change proportional to the contaminant's concentration. petro-online.com A photodiode system then measures this color change. petro-online.com

A key application of this technique is the detection of arsine (AsH₃) in light olefin streams. petro-online.comcianalytics.com Arsine is a potent catalyst poison, and even low concentrations (in the ppb range) can significantly reduce the yield of polymer production. petro-online.com The dry colorimetric method offers a reliable way to monitor arsine levels, with the advantage of being less susceptible to interference from the hydrocarbon matrix compared to other methods. petro-online.com It can be used for both on-line process monitoring and laboratory analysis. petro-online.comcianalytics.com This technique is also applicable to the detection of other impurities such as ammonia, hydrogen sulfide (B99878), and phosphine. petro-online.comintertek.com

Table 2: Application of Dry Colorimetry for Arsine Detection

| Parameter | Description |

|---|---|

| Target Impurity | Arsine (AsH₃) petro-online.comcianalytics.com |

| Principle | Selective chemical reaction on an impregnated paper tape leading to a color change. petro-online.com |

| Detection System | Photodiode sensing of color intensity. petro-online.com |

| Typical Concentration Range | From a few ppb to high ppm. cianalytics.com |

| Advantages | High selectivity with minimal interference from hydrocarbons; suitable for on-line and lab use. petro-online.com |

| Significance | Arsine is a powerful catalyst poison in olefin polymerization. petro-online.comcianalytics.com |

Tunable Diode Laser Absorption Spectroscopy (TDLAS) is an optical technique that provides real-time, on-line measurements of specific impurities in gas streams. endress.comyokogawa.com TDLAS works by measuring the absorption of laser light at a specific wavelength as it passes through the gas. yokogawa.comprocesssensing.com By tuning the laser to a wavelength that is specifically absorbed by the target impurity, highly selective and sensitive measurements can be achieved. processsensing.com

TDLAS is particularly well-suited for monitoring impurities like acetylene (B1199291), ammonia, moisture (H₂O), carbon dioxide (CO₂), and hydrogen sulfide (H₂S) in olefin production. endress.comabb.comametekpi.com It offers several advantages over traditional methods like gas chromatography, including faster response times (real-time), which allows for more immediate process control. ametekpi.com For example, while a GC might have a cycle time of 3-5 minutes, a TDLAS analyzer can provide continuous data, preventing the production of significant amounts of off-spec product. ametekpi.com The non-contact nature of the measurement and the lack of moving parts lead to low maintenance requirements and a low long-term cost of ownership. yokogawa.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-Butene |

| 1-Hexene |

| 1-Octene |

| Acetone |

| Acetylene |

| Alkane |

| Alkenes |

| Alkyl substituted benzene |

| Amine |

| Ammonia |

| Aromatic hydrocarbons |

| Arsine |

| Benzene |

| Bicalutamide |

| Carbon dioxide |

| Carbon monoxide |

| Cumene |

| Cyclopentadienyl |

| Diacetone alcohol |

| Dicyclopentadiene |

| Diene |

| Dimethyl ether |

| Ethane (B1197151) |

| Ethanol (B145695) |

| Ethylene (B1197577) |

| Ethylene oxide |

| 5-ethylidene-2-norbornene |

| Gasoline |

| Hydrogen |

| Hydrogen cyanide |

| Hydrogen sulfide |

| Isophorone |

| Isoparaffin |

| Mercaptan |

| Mesitylene |

| Mesityl oxide |

| Methane (B114726) |

| Methanol (B129727) |

| Methylacetylene |

| Methylformate |

| Meprobamate |

| Naphthene |

| Nitric oxide |

| n-pentane |

| Olefin |

| Oxygenate |

| Paraffin (B1166041) |

| Phorone |

| Phosphine |

| Polyethylene (B3416737) |

| Polypropylene (B1209903) |

| Propadiene |

| Propylene (B89431) |

| Ricin |

| Saturated hydrocarbons |

| Sulfide |

| Thiophene |

Chemiluminescence Detection for Nitrogen Impurities

Chemiluminescence detection stands out as a highly sensitive and selective method for the analysis of nitrogen-containing impurities in olefin streams. researchgate.netgo-jsb.co.uk This technique is particularly valuable for detecting compounds like nitric oxide (NO), which can act as a radical and trigger unwanted, spontaneous polymerization in ethylene, posing safety risks and affecting the quality of high-density polyethylene (HDPE). mtb.es

The fundamental principle of nitrogen chemiluminescence detection (NCD) involves the high-temperature, oxidative combustion of nitrogen-containing compounds in the sample. This process converts them into nitric oxide (NO). mtb.eslibretexts.orgresearchgate.net The resulting NO is then introduced into a reaction cell where it reacts with ozone (O₃). This reaction produces an electronically excited nitrogen dioxide (NO₂*) molecule. As this excited molecule relaxes to its ground state, it emits light (chemiluminescence) in the near-infrared region, typically around 1200 nm. libretexts.orgbibliotekanauki.pl A photomultiplier tube measures the intensity of this emitted light, which is directly proportional to the concentration of the nitrogen compounds in the original sample. mtb.es

One of the key advantages of NCD is its equimolar response to most nitrogen compounds, meaning the detector's response is proportional to the number of nitrogen atoms, regardless of the compound's molecular structure (with some exceptions like N₂ and compounds with N-N bonds). go-jsb.co.ukresearchgate.net This characteristic simplifies quantification, as a single calibration standard can often be used for multiple nitrogen-containing impurities. The method is highly selective for nitrogen, showing no interference from co-eluting hydrocarbons, which is a significant benefit when analyzing complex olefin matrices. mtb.es

Gas chromatography (GC) is commonly coupled with NCD (GC-NCD) to separate individual nitrogen-containing impurities before detection. researchgate.netingenieria-analitica.com This combination provides a powerful tool for identifying and quantifying specific nitrogen species. For instance, in the analysis of nitric oxide in ethylene, a GC system can effectively separate NO from the ethylene matrix before it enters the chemiluminescence detector. mtb.esingenieria-analitica.com This approach has demonstrated detection limits of less than 30 parts-per-billion (ppb). mtb.es

However, it is important to note that while chemiluminescence is a standard method for detecting a wide range of nitrogen impurities in liquid hydrocarbons, its detection limit is typically around 0.3 parts-per-million (ppm). google.com Furthermore, the high heat of combustion of light olefins can sometimes cause interference in the detection system, presenting a challenge for this method. google.com

Ion Selective Electrodes for Specific Impurities

Ion-selective electrodes (ISEs) offer a potentiometric method for the detection and quantification of specific ionic impurities. These sensors are designed to be highly selective for a particular ion in a solution. An ISE consists of a membrane that is selectively permeable to the target ion. When the electrode is immersed in a sample containing the target ion, a potential difference develops across the membrane, the magnitude of which is proportional to the logarithm of the ion's activity (or concentration) in the sample, as described by the Nernst equation.

In the context of olefin production and use, ISEs can be employed to detect specific impurities that can exist in ionic form. For example, ISEs can be used to detect low levels of impurities like ammonia or hydrogen cyanide in olefinic feed streams. google.com The technology has seen broad application in various fields, including pharmaceutical analysis, due to its high selectivity, low cost, and high sensitivity. researchgate.net

However, the application of ISEs for impurity detection in olefins has its limitations. For instance, this method does not work well for detecting light alkyl amine impurities. google.com The performance of an ISE is also dependent on the composition of the membrane. For example, a popular plasticizer used in the fabrication of ISE membranes, dioctyl phenylphosphonate (B1237145) (DOPP), has been found to contain negatively charged impurities itself, which can affect the electrode's response characteristics. myu-group.co.jp

Recent developments have focused on creating all-solid-state potentiometric sensors, which offer robustness and cost-effectiveness. researchgate.net These sensors have been successfully designed and used for determining various compounds in diverse applications. researchgate.net

Challenges in Ultra-Low Level Impurity Analysis (e.g., ppb detection)

The continuous drive for higher quality polymers and more efficient polymerization processes necessitates the detection and quantification of impurities at increasingly lower concentrations, often in the parts-per-billion (ppb) range. gcms.czhpst.cz Achieving this level of sensitivity presents several significant analytical challenges.

Sensitivity and Selectivity of Analytical Techniques: Detecting impurities at ppb levels requires highly sensitive and selective analytical methods. synthinkchemicals.com Many traditional methods may not possess the required sensitivity. For instance, while flame ionization detection (FID) coupled with gas chromatography is a common technique, its detection limits for compounds like carbon monoxide and carbon dioxide are in the order of 50 ppb, and for paraffins and olefins, around 1 ppm. gcms.cz Mass spectrometry (MS) offers increased sensitivity and the ability to detect a wider range of compounds. gcms.cz

Matrix Interference: Olefins themselves, being the bulk component of the sample, can interfere with the detection of trace impurities. gcms.czhpst.cz This is particularly problematic when an impurity co-elutes with the major matrix component in chromatographic techniques, potentially leading to false positives. gcms.cz Therefore, high-resolution chromatographic separation is crucial to isolate the trace contaminants from the ethylene or propylene matrix. hpst.cz

Sample Handling and Contamination: At ultra-low concentrations, the risk of sample contamination during collection, storage, and analysis is significantly higher. The adsorption of trace impurities onto the surfaces of sampling containers and analytical instrumentation can lead to inaccurate measurements. ingenieria-analitica.com For example, nitric oxide is known to be an adsorptive compound, requiring careful selection of materials for columns, valves, and tubing to minimize this effect. ingenieria-analitica.com

Lack of Reference Standards: Accurate quantification of impurities often relies on the availability of certified reference standards. For some esoteric or newly identified impurities, these standards may not be commercially available, making accurate calibration difficult. synthinkchemicals.com

Instrumental Stability and Noise: At ppb levels, detector noise and baseline drift can significantly impact the accuracy and precision of the measurement. chromatographyonline.com Maintaining a stable instrument response over time is critical for reliable ultra-trace analysis. hpst.cz

Development of Advanced Analytical Protocols for Complex Matrices

Addressing the challenges of ultra-low level impurity analysis in complex olefin matrices has spurred the development of advanced analytical protocols. These protocols often involve a combination of sophisticated instrumentation, innovative sample preparation techniques, and robust data analysis methods.

A key strategy involves the use of multidimensional analytical techniques. For example, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC, making it a powerful tool for separating trace impurities from the complex hydrocarbon matrix of pygas and plastic pyrolysis oils. researchgate.net Another approach is the coupling of high-performance liquid chromatography (HPLC) with size exclusion chromatography (SEC), which allows for the analysis of the relationship between chemical composition and molar mass in olefin-based elastomers. chromatographyonline.com

The choice of detector is also critical. The development of highly selective detectors like the sulfur chemiluminescence detector (SCD) and the nitrogen chemiluminescence detector (NCD) has been instrumental in the analysis of specific heteroatomic impurities without interference from the hydrocarbon matrix. researchgate.netresearchgate.net Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), offers high sensitivity and the ability to identify unknown impurities through their mass spectra. gcms.cziajps.com The use of high-resolution mass spectrometry (HRMS) further enhances the ability to determine the molecular formulae of unknown constituents in complex mixtures. nih.gov

Innovations in sample preparation and introduction are also crucial. Techniques like solid-phase extraction (SPE) can be used to pre-concentrate trace analytes and remove interfering matrix components. iajps.com For volatile impurities, headspace analysis and thermal desorption can be effective, although they have their own limitations. chromatographyonline.com

Furthermore, the development of new analytical technologies like tunable diode laser spectroscopy (TDLS) has shown promise for the real-time measurement of specific impurities like acetylene in ethylene process streams with high sensitivity. abb.comresearchgate.net

The table below summarizes some of the advanced analytical techniques and their applications in this compound analysis.

Table 1: Advanced Analytical Protocols for this compound Analysis

| Analytical Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| GC-NCD | Determination of trace nitrogen compounds (e.g., NO) in ethylene | High selectivity for nitrogen, equimolar response, low ppb detection limits. | mtb.es |

| GCxGC | Characterization of complex hydrocarbon streams like pygas | Enhanced peak capacity and resolution for separating trace components. | researchgate.net |

| HPLC-SEC | Analysis of chemical composition and molar mass distribution of olefin elastomers | Provides detailed information on polymer structure. | chromatographyonline.com |

| GC-MS | Identification and quantification of a wide range of trace impurities | High sensitivity, selectivity, and structural information from mass spectra. | gcms.czhpst.cz |

| TDLS | Real-time monitoring of acetylene in ethylene | High sensitivity and speed for process control. | abb.comresearchgate.net |

| HRMS | Molecular formula determination of unknown constituents in complex UVCBs | Confident identification of a large portion of constituents. | nih.gov |

The continuous evolution of these analytical protocols is essential for ensuring the quality and safety of olefin-based products and for optimizing the efficiency of polymerization processes.

Impact of Olefin Impurities on Chemical Processes and Product Performance

Catalyst Deactivation and Poisoning Mechanisms

Catalyst deactivation is a critical issue in industrial chemistry, leading to reduced process efficiency and economic losses. fqechemicals.com Olefin impurities are a significant contributor to this problem through several distinct but often interconnected mechanisms. These mechanisms range from chemical interactions at the active site to physical obstruction of the catalyst surface.

Strong Chemisorption onto Active Sites

Chemisorption involves the formation of a chemical bond between a molecule (the adsorbate) and a surface (the adsorbent). hidenanalytical.comwikipedia.org When olefin impurities are present in a reactant stream, they can strongly and often irreversibly bind to the active sites of a catalyst. fqechemicals.comchemcatbio.orgcatalysis.blog This process, known as poisoning, effectively blocks reactant molecules from accessing these sites, thereby inhibiting the desired catalytic reaction. mdpi.comammoniaknowhow.com

The strength of the chemisorption bond determines the severity and reversibility of the poisoning. mdpi.com For many metal catalysts, the interaction with unsaturated molecules like olefins is very strong. ammoniaknowhow.com This strong adsorption can electronically modify the catalyst's surface, affecting not only the site it occupies but also neighboring atoms. fqechemicals.comammoniaknowhow.com For example, in hydrotreating processes, which aim to remove sulfur and other contaminants, olefins can compete with sulfur compounds for active sites on catalysts, but their strong adsorption can hinder the primary desulfurization reaction. aiche.org Gold catalysts, for instance, show high selectivity in partial hydrogenation because the alkyne or diene impurities adsorb more strongly than the desired olefin product, preventing further reaction. d-nb.info

Table 1: Examples of Strong Chemisorption Effects

| Catalyst Type | Impurity Effect | Consequence |

|---|---|---|

| Metal Catalysts | Strong, irreversible adsorption of unsaturated molecules like olefins. ammoniaknowhow.com | Blocks active sites, leading to activity loss. fqechemicals.comchemcatbio.org |

| Heterogeneous Catalysts | Impurities bind to the surface, rendering active sites inactive. catalysis.blog | Reduced reaction rate and efficiency. |

Physical Blocking of Active Sites (Fouling)

Fouling is a deactivation mechanism characterized by the physical deposition of substances from the fluid phase onto the catalyst surface and within its pore structure. fqechemicals.comappliedcatalysts.com This deposition physically blocks access to the active sites, restricting the diffusion of reactants and products. chemcatbio.orgappliedcatalysts.com Olefins are major precursors to the formation of heavy carbonaceous materials, often referred to as "coke," which are a primary source of fouling. fqechemicals.comchemcatbio.org

The process begins with the adsorption of olefins, which can then polymerize or condense to form larger molecules. chemcatbio.orgmdpi.com These larger molecules can block the entrances to or the entirety of the catalyst's pores, a particularly critical issue for porous materials like zeolites. fqechemicals.commdpi.com The result is a significant loss in catalytic activity due to the inaccessibility of the active surface area. fqechemicals.com This type of deactivation is mechanical in nature, as opposed to the chemical interaction of poisoning, though both can occur simultaneously. chemcatbio.org

Table 2: Fouling Mechanisms and Consequences

| Mechanism | Description | Impact on Catalyst |

|---|---|---|

| Coke Deposition | Polymerization and condensation of reactive compounds like olefins form heavy carbonaceous species (coke). chemcatbio.org | Covers catalyst surface and blocks pores, preventing access to active sites. fqechemicals.comchemcatbio.orgmdpi.com |

| Pore Blockage | Accumulation of foulants within the catalyst's porous network. fqechemicals.com | Restricts reactant and product diffusion, leading to a loss of active surface area and reduced efficiency. appliedcatalysts.com |

Alteration of Electronic or Structural Properties of Catalytic Surfaces

For instance, the strong chemical bond formed between a poison and a catalyst site can electronically modify neighboring metal atoms. fqechemicals.comammoniaknowhow.com This can change the catalyst's selectivity, promoting undesired side reactions. fqechemicals.com In bimetallic catalysts, impurities can alter the interaction between the different metal components, affecting the synergistic properties that are often key to their performance. ethz.ch The structural integrity of the catalyst can also be compromised. For example, the interaction of metals like nickel and vanadium with catalyst particles can lead to structural changes and decreased activity. rsc.org

Formation of Carbonaceous Deposits (Coke)

Coke formation is one of the most common causes of catalyst deactivation in hydrocarbon processing. fqechemicals.commdpi.com Olefins are well-known precursors to coke. mdpi.commdpi.com The process typically starts with the adsorption of olefins onto the catalyst's acid sites. mdpi.com These adsorbed molecules can then undergo a series of reactions, including oligomerization, cyclization, and hydrogen transfer, to form large, polyaromatic, and hydrogen-deficient carbonaceous deposits. mdpi.comdicp.ac.cn

These coke deposits deactivate the catalyst in two primary ways:

Covering Active Sites: The coke layer physically covers the active catalytic sites. fqechemicals.com

Pore Blocking: The deposits can block the catalyst's pores, preventing reactants from reaching the active sites within the catalyst particle. fqechemicals.commdpi.com

The rate and nature of coke formation are influenced by reaction temperature, the acidity of the catalyst, and its pore structure. mdpi.comdicp.ac.cn For example, in Methanol-to-Olefins (MTO) processes using zeolite catalysts like H-ZSM-5, feedstock impurities can accelerate the formation of deactivating coke species. nih.gov The coke can evolve from light, reversible deposits to heavy, graphitic structures that are much harder to remove. mdpi.com

Table 3: Factors Influencing Coke Formation from Olefins

| Factor | Influence on Coking | Example |

|---|---|---|

| Catalyst Acidity | Coke formation is often catalyzed by acid sites where olefins adsorb and react. mdpi.com | In H-ZSM-5 zeolites, increased Brønsted acid site density facilitates the formation of larger coke species. researchgate.net |

| Pore Structure | The size and connectivity of pores influence the size and location of coke deposits. mdpi.comdicp.ac.cn | In ZSM-5, coke is mainly polyolefinic and monoaromatic, while in SAPO-34, only olefinic species form due to pore differences. dicp.ac.cn |

| Temperature | Higher temperatures promote dehydrogenation and the formation of more stable, polyaromatic "heavy" coke. mdpi.com | Above 350°C, coke formation involves hydrogen transfer and dehydrogenation, leading to polyaromatic compounds. acs.org |

| Feedstock Impurities | Organic impurities in the feed can act as "seeds" or accelerators for coke formation. nih.gov | In the MTO process, feedstock impurities aid in the formation of coke, leading to a shorter catalyst lifetime. nih.gov |

Metal Deposition on Catalyst Surfaces

In many refining processes, such as crude oil cracking, the feedstock contains not only olefins but also metal impurities like nickel (Ni) and vanadium (V). fqechemicals.comrsc.org These metals can deposit on the catalyst surface, leading to deactivation. rsc.orgpnnl.gov This is a form of irreversible poisoning. fqechemicals.compnnl.gov

Metal deposition causes deactivation through several mechanisms:

Active Site Poisoning: The deposited metals can cover the active sites of the primary catalyst. rsc.org

Pore Plugging: Accumulation of metal deposits can physically block the catalyst pores. pnnl.gov

Catalyzing Undesired Reactions: Deposited metals, particularly nickel, can have high dehydrogenation activity, which promotes the formation of coke. rsc.org

This problem is particularly severe in processes that handle heavy hydrocarbon streams, such as fluid catalytic cracking (FCC) and hydrocracking, where metal concentrations are higher. fqechemicals.compnnl.gov The deposition of these metals alters the catalyst's selectivity and leads to a decrease in the yield of desired products. rsc.org

Specific Catalyst Systems Affected

Olefin impurities impact a wide range of catalytic systems across the chemical industry.

Polymerization Catalysts: Ziegler-Natta and metallocene catalysts used for olefin polymerization are notoriously sensitive to impurities. uc.eduacs.org Adventitious impurities can easily deactivate the highly active catalytic species, leading to poor reproducibility and control over the polymerization process. acs.orgresearchgate.net The presence of other olefins can act as competitive inhibitors, affecting the incorporation of monomers into the polymer chain. uc.edu

Hydrotreating Catalysts: In hydrotreating, the goal is often to remove sulfur (hydrodesulfurization, HDS) while preserving valuable olefins. Catalysts like CoMo/Al₂O₃ and NiMo/Al₂O₃ are used, but their hydrogenation activity towards olefins is a critical factor. researchgate.net The presence of olefins can inhibit the HDS reaction, and their hydrogenation is an important side reaction that needs to be controlled. researchgate.net The hydrogenation activity of these catalysts is strongly influenced by the presence of sulfur compounds in the feed. researchgate.net

Zeolite Catalysts (e.g., for MTO and FCC): Zeolites such as ZSM-5 and SAPO-34 are used in processes like Methanol-to-Olefins (MTO) and Fluid Catalytic Cracking (FCC). rsc.orgnih.gov These catalysts are highly susceptible to deactivation by coke formation, for which olefins are primary precursors. mdpi.comnih.gov Impurities in the feed can significantly accelerate coking and shorten the catalyst's lifetime. nih.gov Sulfur impurities can also poison Lewis acid sites in zeolites used for olefin upgrading. springernature.com

Hydrogenation Catalysts: In processes designed to purify aromatic streams, trace olefin impurities must be removed via hydrogenation. cambridge.org Catalysts such as supported Palladium (Pd) or Copper-Ruthenium (Cu-Ru) are employed for this purpose. cambridge.orgcarbonandhydrogen.com While the goal is to hydrogenate the olefin, the catalyst's activity and stability are paramount. carbonandhydrogen.com Similarly, in selective hydrogenation to purify olefin streams, catalysts must selectively hydrogenate more unsaturated impurities (alkynes, dienes) without hydrogenating the desired olefin product. d-nb.info

Table 4: Impact of Olefin Impurities on Various Catalyst Systems

| Catalyst System | Process | Impact of Olefin Impurities |

|---|---|---|

| Ziegler-Natta / Metallocene | Olefin Polymerization | Highly sensitive to deactivation by impurities; competitive inhibition by other olefins affects polymer properties. uc.eduacs.orgresearchgate.net |

| CoMo, NiMo / Al₂O₃ | Hydrotreating / Hydrodesulfurization | Olefins can inhibit HDS; their hydrogenation is a key side reaction to control. NiMo catalysts are generally more active for olefin hydrogenation than CoMo. researchgate.net |

| Zeolites (ZSM-5, SAPO-34) | MTO, FCC, Olefin Upgrading | Olefins are primary precursors for coke formation, leading to deactivation by site coverage and pore blocking. mdpi.comnih.govspringernature.com |

| Supported Pd, Ru | Purification of Aromatics / Olefins | Used to hydrogenate trace olefin impurities; catalyst activity and selectivity are critical for process success. d-nb.infocambridge.orgcarbonandhydrogen.com |

Detrimental Effects on Reaction Kinetics and Process Efficiency

Catalytic activity, often measured as the rate of consumption of reactants or formation of products per unit of catalyst, is frequently diminished by impurities. This reduction occurs through several mechanisms:

Active Site Poisoning: Impurities can bind strongly and often irreversibly to the active catalytic centers, rendering them inactive. In a kinetic analysis of propylene (B89431) polymerization using a Ziegler-Natta catalyst, poisoning materials like methanol (B129727) were found to decrease activity by reducing the number of active sites. nih.gov

Pore Blockage: In porous catalysts like zeolites, impurities can lead to the formation of bulky coke deposits that block the pores, preventing reactants from reaching the active sites located within the catalyst structure. researchgate.net

Selectivity, the ability of a catalyst to direct a reaction towards a desired product over other possible products, is also compromised. For example, in Fischer-Tropsch synthesis, the poisoning of cobalt catalysts by sulfur impurities not only drops the CO conversion rate but also leads to an undesirable shift in selectivity towards shorter-chain hydrocarbons and more olefins. acs.org In olefin metathesis, catalyst decomposition induced by impurities can generate species that catalyze side reactions like isomerization, drastically lowering the selectivity for the intended metathesis product. google.com

In polymerization reactions, impurities can disrupt the carefully controlled process of chain initiation and propagation.

Initiation Inhibition: The initiation step, where an active center is formed and the first monomer unit is added, is often highly sensitive. Impurities can react with and consume the initiators or the newly formed active centers before any significant polymer chain growth can occur. ijcce.ac.ir Studies on metallocene-catalyzed polymerization show that the concentration of active sites can vary widely depending on reaction parameters and the presence of impurities, which directly impacts the initiation efficiency. rsc.org

Premature Chain Termination: Olefinic and other reactive impurities can act as unintended chain transfer agents or terminating agents. They can react with the growing polymer chain, detaching it from the catalytic center and stopping its growth prematurely. This leads to a decrease in the polymer's molecular weight and a broadening of its molecular weight distribution, which can be detrimental to the final material's properties. In propylene polymerization, reactive olefin impurities like ethylene (B1197577) and butylenes can be incorporated into the polymer chain or interact with active centers, affecting the molecular weight and its distribution. worldscientific.com

Promotion of Undesired Side Reactions (e.g., Isomerization, Oligomerization)

Olefin impurities can significantly promote undesired side reactions within chemical processes, notably isomerization and oligomerization. These reactions can alter the intended product distribution, reduce yield, and form problematic byproducts.

Isomerization:

Isomerization is the process where a molecule is transformed into an isomer with a different arrangement of atoms. In the context of olefin production, the goal is often to produce alpha-olefins, where the double bond is at the primary or "alpha" position. However, the presence of certain catalysts, particularly strong acid catalysts, can facilitate the migration of this double bond to internal positions, a process known as positional isomerization. lsu.edu While internal olefins have their own applications, their formation is considered an undesirable side reaction when alpha-olefins are the target product. ijeast.com

Strong acid catalysts, while effective for some conversions, can also lead to skeletal isomerization, which alters the carbon backbone of the olefin, resulting in branched isomers. lsu.edu These branched olefins can have different chemical and physical properties compared to their linear counterparts, potentially impacting downstream processes and final product quality.

Oligomerization:

Oligomerization is a chemical process that combines a few monomer units, in contrast to polymerization where the number of monomers is typically large. Olefin impurities can act as precursors for oligomerization, leading to the formation of higher molecular weight compounds. researchgate.net These oligomers, often referred to as "waxes" in polyethylene (B3416737) production, can be a byproduct with little commercial value. ulisboa.pt

The formation of oligomers is often catalyzed by the same acidic catalysts that promote isomerization. lsu.edulsu.edu A carbenium ion, formed during the isomerization process, can react with another olefin molecule to form a dimer, which can then react further to form trimers and higher oligomers. lsu.edu This process can lead to catalyst deactivation by blocking active sites and pores. researchgate.net In some cases, oligomerization is a desired reaction to produce synthetic fuels and lubricants, but when it occurs as a side reaction, it reduces the yield of the target olefin and can complicate purification processes. ijeast.comresearchgate.net

The following table summarizes the key aspects of undesired side reactions promoted by olefin impurities:

| Side Reaction | Description | Catalysts | Impact |

| Positional Isomerization | Migration of the double bond from the alpha position to internal positions. | Strong acid catalysts, metal catalysts (Pt, Pd, Fe). lsu.edu | Alters product from alpha-olefins to internal olefins. ijeast.com |

| Skeletal Isomerization | Rearrangement of the carbon backbone, leading to branched olefins. | Strong acid catalysts. lsu.edu | Changes physical and chemical properties of the olefin. |

| Oligomerization | Formation of higher molecular weight compounds (dimers, trimers, etc.) from olefin monomers. | Strong acid catalysts. lsu.edulsu.edu | Reduces yield of desired olefin, can cause catalyst deactivation and process fouling. researchgate.netulisboa.pt |

Process Upsets and Operational Instability

Contaminants in raw materials can pass through the process, leading to off-spec products and the generation of waste streams. europa.eu The introduction of even minor concentrations of certain impurities can have a disproportionately large negative impact on the process. For instance, in ethylene and propylene production, impurities can interfere with the high activity of catalysts, compromising their performance. petro-online.com

One of the primary challenges is maintaining product quality against stringent, often near-zero, impurity constraints. abb.com Controlling a process under such conditions is inherently difficult, and deviations can lead to periods of producing off-specification material. Advanced process control strategies are often implemented to manage these challenges by maintaining key process variables within tight limits to ensure product quality and operational stability. abb.com However, without such advanced control, operator interventions are more frequent, leading to less consistent operation between shifts. abb.com

Process upsets can also be triggered by the thermal effects of side reactions promoted by impurities. For example, in hydrogenation reactors, an increase in temperature across the reactor bed can indicate increased total conversion but reduced selectivity towards the desired product, signaling a potential loss of control over the reaction. abb.com

The table below outlines some of the key process upsets and instabilities caused by olefin impurities:

| Issue | Description | Consequence |

| Difficulty in Meeting Product Specifications | Impurities make it challenging to consistently meet the required purity levels for the final product. petro-online.comabb.com | Production of off-spec material, requiring reprocessing or downgrading. |

| Inconsistent Operation | Frequent operator adjustments are needed to counteract the effects of impurities, leading to variability in process conditions. abb.com | Reduced overall efficiency and potential for human error. |

| Catalyst Deactivation | Impurities can poison or foul the catalyst, reducing its activity and lifespan. petro-online.com | Decreased production rates and increased catalyst replacement costs. |

| Equipment Fouling and Corrosion | By-products formed from impurity-driven side reactions can accumulate on equipment surfaces. ulisboa.pt | Reduced heat transfer efficiency, increased pressure drop, and potential for equipment failure. |

| Need for Additional Processing | Downstream purification steps may be required to remove impurities and their by-products. kbc.global | Increased capital and operating costs. |

Impact on Downstream Product Performance (excluding chemical/physical properties)

The presence of olefin impurities can have a cascading effect on the performance of downstream products, particularly polymers. These impacts extend beyond simple chemical and physical property changes to affect the processability and final microstructure of the material.

Alteration of Polymer Rheological Behavior

The rheological behavior, or the flow and deformation characteristics of a polymer, is critical for its processing and end-use applications. numberanalytics.com Impurities, even at low levels, can significantly alter these properties. numberanalytics.comwvu.edu

Impurities can act as plasticizers, reducing the polymer's viscosity and making it flow more easily. numberanalytics.com Conversely, some impurities can lead to branching or cross-linking reactions, which increase viscosity and elasticity. numberanalytics.com This unpredictable variation in rheological properties can lead to defects and inconsistencies during processing operations like extrusion and molding. numberanalytics.com

In reactive blending processes, where different polymers are mixed to create materials with specific properties, the presence of impurities can interfere with the desired reactions, affecting the morphology and rheological properties of the final blend. researchgate.net For instance, in thermoplastic vulcanizates (TPVs), the type of elastomeric phase, which can be influenced by impurities, plays a major role in defining the rheological properties of the blend. researchgate.net

The following table demonstrates the potential impact of impurities on the rheological properties of polymers:

| Rheological Property | Impact of Impurities | Consequence for Processing |

| Viscosity | Can be increased or decreased depending on the nature of the impurity and its interaction with the polymer. numberanalytics.com | Inconsistent melt flow, difficulties in filling molds, and variations in product dimensions. |

| Elasticity | Can be altered by impurities that promote branching or cross-linking. numberanalytics.com | Changes in die swell during extrusion and potential for melt fracture. |

| Shear Thinning/Thickening | The response of viscosity to shear rate can be modified. numberanalytics.com | Unpredictable behavior during high-shear processing operations. |

Influence on Polymer Crystallization and Microstructure

The crystalline structure of a polymer has a profound impact on its mechanical properties, thermal stability, and optical clarity. Olefin impurities can interfere with the crystallization process, leading to changes in the polymer's microstructure.

Impurities can act as nucleating agents, promoting the formation of crystals, or they can inhibit crystal growth by disrupting the regular packing of polymer chains. The ability of a polymer to crystallize is influenced by its molecular weight and the concentration and distribution of branches along the polymer backbone, all of which can be affected by impurities present during polymerization. nih.gov

For example, in olefin-based multiblock copolymers, the removal of soluble fractions containing additives and impurities is necessary to accurately study the bulk isothermal crystallization kinetics. frontiersin.org The presence of these components can interfere with the crystallization process. frontiersin.org Similarly, the crystallization of poly(α-olefin)s is influenced by the length of their side chains, which can be considered a form of controlled "impurity" or comonomer, with longer side chains leading to higher crystallinity. researchgate.net

The microstructure of bio-based aromatic copolyesters is also sensitive to the composition of the polymer chains. Variations in the monomer units, which can be viewed as impurities if not precisely controlled, have a critical influence on the final thermal and crystalline properties. ntu.edu.sg In blends of polyethylene oxide (PEO) and polymethyl methacrylate (B99206) (PMMA), the topology of the PEO chains (linear vs. branched) significantly affects crystallization, with non-linear architectures exhibiting lower crystallinity. osti.gov

The table below summarizes how olefin impurities can influence polymer crystallization and microstructure:

| Aspect | Influence of Impurities | Impact on Final Product |

| Crystallinity | Can be increased or decreased depending on whether the impurity acts as a nucleating agent or an inhibitor. nih.gov | Affects mechanical properties such as stiffness, strength, and toughness. |

| Crystal Structure | Can lead to the formation of different crystal polymorphs or less perfect crystals. | Changes in optical properties (e.g., clarity) and thermal stability. |

| Spherulite Size and Morphology | Can alter the size and shape of the crystalline domains within the polymer. | Influences fracture behavior and surface appearance. |

Effects on Melt Flow Index (MFI) and Molecular Weight of Polymers